3-Isopropyl-5-methyl-4H-[1,2,4]triazole
Description
The compound 3-Isopropyl-5-methyl-4H- globalresearchonline.netuomustansiriyah.edu.iqnih.govtriazole is a substituted derivative of the 1,2,4-triazole (B32235) aromatic ring system. Its structure is characterized by an isopropyl group at the 3-position and a methyl group at the 5-position of the five-membered ring, which consists of two carbon and three nitrogen atoms. While not as extensively studied as some other triazole derivatives in isolation, its role as a synthetic intermediate has made it a compound of interest in medicinal and organic chemistry.
Table 1: Chemical Properties of 3-Isopropyl-5-methyl-4H- globalresearchonline.netuomustansiriyah.edu.iqnih.govtriazole
| Property | Value |
| CAS Number | 87268-63-1 |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 3-isopropyl-5-methyl-4H-1,2,4-triazole |
| InChI Key | LDTVMYHINZSUPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(N1)C(C)C |
The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.gov This distinction arises from its structural properties—such as its dipole character, capacity for hydrogen bonding, and rigidity—which allow it to bind with high affinity to a wide range of biological receptors and enzymes. nih.govchemicalbook.com This versatility has led to the incorporation of the 1,2,4-triazole moiety into a vast number of compounds with diverse and potent biological activities. globalresearchonline.netfrontiersin.org
The structural framework of 1,2,4-triazole is a key component in many clinically approved drugs. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological effects, making them crucial candidates in drug discovery and development. researchgate.net Beyond medicine, 1,2,4-triazole derivatives are also vital in agricultural science, where they are used as fungicides, herbicides, and plant growth regulators. nih.gov Their unique chemical properties also lend them to applications in materials science as corrosion inhibitors and in the development of coordination polymers. nih.govijsr.net
Table 2: Documented Biological Activities of the 1,2,4-Triazole Scaffold
| Activity | Description |
| Antifungal | A primary application, found in drugs like Fluconazole and Itraconazole. nih.gov |
| Antibacterial | Effective against a range of Gram-positive and Gram-negative bacteria. mdpi.com |
| Antiviral | The antiviral drug Ribavirin contains a 1,2,4-triazole carboxamide moiety. nih.gov |
| Anticancer | Found in aromatase inhibitors like Letrozole and Anastrozole for cancer therapy. nih.gov |
| Anticonvulsant | Certain derivatives have shown efficacy in controlling seizures. globalresearchonline.net |
| Anti-inflammatory | The scaffold is explored for its potential to reduce inflammation. ijsr.net |
| Antitubercular | Investigated for activity against Mycobacterium tuberculosis. globalresearchonline.net |
The history of triazole chemistry began in the late 19th century. In 1885, scientist J.A. Bladin first coined the name "triazole" to describe the five-membered ring system containing two carbon and three nitrogen atoms (C₂H₃N₃). ijsr.net This foundational work opened a new branch of heterocyclic chemistry.
Initial synthetic methods, such as the Einhorn–Brunner and Pellizzari reactions, were developed to construct the triazole ring. wikipedia.org However, early research and synthesis were often hampered by low yields. The field gained significant momentum following the discovery of the potent antifungal properties of azole derivatives in the mid-20th century. This breakthrough spurred intensive research into the synthesis and biological evaluation of a vast array of 1,2,4-triazole derivatives. Over the decades, the development of more efficient synthetic methodologies, including modern catalytic and one-pot reactions, has greatly accelerated the exploration of this versatile heterocyclic system, leading to the discovery of numerous compounds with therapeutic and agricultural importance. frontiersin.orgnih.gov
The primary rationale for the academic and industrial investigation of 3-Isopropyl-5-methyl-4H- globalresearchonline.netuomustansiriyah.edu.iqnih.govtriazole stems from its utility as a crucial synthetic intermediate, or building block, in the construction of more complex and pharmacologically significant molecules. isres.org While the compound itself is not typically the final active pharmaceutical ingredient, its specific substitution pattern makes it an ideal precursor for certain drug targets.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-propan-2-yl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-4(2)6-7-5(3)8-9-6/h4H,1-3H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTVMYHINZSUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 Isopropyl 5 Methyl 4h 1 2 3 Triazole
Classical Synthetic Routes for 1,2,4-Triazole (B32235) Core Formation
The foundational methods for constructing the 1,2,4-triazole ring system have been well-established for over a century and provide versatile approaches to a wide array of derivatives.
Pellizzari Reaction Approaches to 1,2,4-Triazole Synthesis
The Pellizzari reaction, first reported in 1911, involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.org For the synthesis of 3-isopropyl-5-methyl-4H- wikipedia.orgwikipedia.orgtriazole, this would typically involve the reaction of isobutyramide (B147143) with acetic hydrazide.
The mechanism commences with the nucleophilic attack of the nitrogen atom of the hydrazide on the carbonyl carbon of the amide. wikipedia.org Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,2,4-triazole ring. wikipedia.org A key challenge in the Pellizzari reaction is the often harsh reaction conditions, requiring high temperatures and long reaction times, which can result in low yields. wikipedia.org
Table 1: Illustrative Conditions for Pellizzari Reaction
| Reactant 1 | Reactant 2 | Conditions | Product |
| Isobutyramide | Acetic hydrazide | High Temperature (e.g., >150 °C), Neat or in a high-boiling solvent | 3-Isopropyl-5-methyl-4H- wikipedia.orgwikipedia.orgtriazole |
Einhorn-Brunner Reaction in 1,2,4-Triazole Synthesis
The Einhorn-Brunner reaction provides an alternative classical route, reacting imides with alkyl or aryl hydrazines to yield an isomeric mixture of 1,2,4-triazoles. wikipedia.org To synthesize 3-isopropyl-5-methyl-4H- wikipedia.orgwikipedia.orgtriazole via this method, one would start with N,N'-diacetylhydrazine and react it with a suitable isopropylating agent, or more directly, with a diacylhydrazine derivative incorporating the isopropyl and methyl groups.
The reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclization. The regioselectivity of the Einhorn-Brunner reaction can be an important consideration, as the nature of the substituents on the imide can influence the final position of the groups on the triazole ring. wikipedia.org Generally, the group from the more acidic acyl moiety tends to occupy the 3-position of the resulting triazole. wikipedia.org
Cyclization Reactions for 1,2,4-Triazole Derivatives
A broad category of reactions for the formation of 1,2,4-triazoles involves the cyclization of various open-chain precursors. For the synthesis of 3-isopropyl-5-methyl-4H- wikipedia.orgwikipedia.orgtriazole, a plausible precursor would be N-acetyl-N'-isobutyrylhydrazine. This diacylhydrazine can be synthesized by the sequential acylation of hydrazine (B178648).
The cyclization of such diacylhydrazines is typically promoted by dehydrating agents or by heating. The process involves an intramolecular nucleophilic attack of one nitrogen atom onto the carbonyl carbon of the other acyl group, followed by the elimination of a water molecule to form the aromatic triazole ring. Various reagents and conditions have been reported for the cyclization of such precursors, often with the goal of improving yields and reducing reaction times. isres.org
Modern Synthetic Strategies for 3-Isopropyl-5-methyl-4H-wikipedia.orgwikipedia.orgbenchchem.comtriazole
Contemporary synthetic chemistry has introduced more efficient and environmentally benign methods for the construction of heterocyclic systems, including 1,2,4-triazoles.
Microwave-Assisted Synthesis of 1,2,4-Triazoles
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. rjptonline.org The application of microwave technology to the synthesis of 1,2,4-triazoles has been widely reported. nih.govpnrjournal.com For the synthesis of 3-isopropyl-5-methyl-4H- wikipedia.orgwikipedia.orgtriazole, a microwave-assisted Pellizzari-type reaction between isobutyramide and acetic hydrazide could be employed. wikipedia.org
The use of microwave heating can overcome the high activation energy often associated with the cyclodehydration step in triazole formation, leading to a more efficient process. rjptonline.org Solvents with high dielectric constants are typically used in microwave synthesis to efficiently absorb microwave energy and heat the reaction mixture.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Conditions |
| Conventional Heating | Hours to Days | Often low to moderate | High temperatures, solvent reflux |
| Microwave Irradiation | Minutes | Often moderate to high | Controlled temperature and pressure, specific microwave reactor |
Condensation Reactions in 1,2,4-Triazole Formation
Modern condensation reactions offer a direct and efficient route to 3,5-disubstituted 1,2,4-triazoles. A particularly relevant approach for the synthesis of 3-isopropyl-5-methyl-4H- wikipedia.orgwikipedia.orgtriazole is the condensation of a nitrile with a hydrazide. researchgate.net In this case, isobutyronitrile (B166230) would be reacted with acetic hydrazide.
This reaction is often catalyzed by a base or an acid and can proceed through the formation of an amidrazone intermediate, which then undergoes cyclization. The choice of catalyst and reaction conditions can be crucial for achieving high yields and purity of the desired product. This method is advantageous as it often utilizes readily available starting materials. researchgate.net
Cycloaddition Reactions, Including Click Chemistry Principles
Cycloaddition reactions represent a powerful and efficient approach for the construction of the 1,2,4-triazole ring system. uzhnu.edu.ua These reactions, particularly 1,3-dipolar cycloadditions, involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring in a concerted or stepwise fashion. researchgate.net
One of the most prominent examples of cycloaddition reactions is "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction for synthesizing 1,2,3-triazoles, the underlying principles of using highly energetic and reactive intermediates can be applied to the synthesis of 1,2,4-triazoles. frontiersin.orgnih.govresearchgate.net
For the synthesis of 1,2,4-triazoles, a formal [3+2] cycloaddition is often employed. This can involve the reaction of nitrile ylides with diazonium salts. For instance, a copper-catalyzed three-component reaction between a nitrile, a diazo compound, and an amine can generate the 1,2,4-triazole ring. isres.org In this approach, the nitrile ylide, formed in situ, acts as the 1,3-dipole, which then reacts with the diazonium salt. isres.org Another strategy involves the reaction of nitrile imines, generated from hydrazonoyl halides, with various partners like cyanamides or carbodiimides. researchgate.netisres.org
The key advantages of these cycloaddition strategies include mild reaction conditions, operational simplicity, and the ability to introduce a wide variety of substituents, allowing for the construction of diverse libraries of 1,2,4-triazole derivatives. isres.org
Table 1: Examples of Cycloaddition Reactions for 1,2,4-Triazole Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Hydrazonoyl hydrochlorides (Nitrile imines) | Carbodiimides | Triethylamine (Base) | 5-Amino-1,2,4-triazoles | researchgate.net |
| Nitrile Ylides (from diazo compounds) | Diazonium Salts | Copper Catalyst | Substituted 1,2,4-triazoles | researchgate.netisres.org |
| Azomethine Imine | Ethyl Cyanoformate | Heat | 1,2,4-Triazolo isoquinolines | researchgate.net |
| Diazoalkanes | Azodicarboxylates | Photochemical | Substituted 1,2,4-triazoles | rsc.org |
Oxidative Cyclization Methodologies
Oxidative cyclization is a prevalent and versatile method for synthesizing the 1,2,4-triazole ring. This approach typically involves the intramolecular or intermolecular cyclization of a linear precursor, accompanied by an oxidation step that leads to the aromatic triazole ring. A wide range of starting materials and oxidizing agents can be employed.
A common strategy involves the oxidative cyclization of amidrazones or related hydrazone derivatives. For example, heterocyclic hydrazones can undergo intramolecular cyclization promoted by selenium dioxide (SeO₂) to form fused 1,2,4-triazoles in good to excellent yields (79-98%). frontiersin.orgnih.gov Similarly, 3,4,5-trisubstituted-1,2,4-triazoles can be synthesized from hydrazones via oxidative cyclization using ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG). frontiersin.orgnih.gov In these reactions, the oxidant facilitates the removal of hydrogen atoms, driving the aromatization of the newly formed ring.
Copper-catalyzed systems are also widely used for oxidative cyclization. A one-pot method for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles utilizes a copper(I) complex and molecular oxygen (O₂) as the oxidant. frontiersin.orgnih.gov This process involves a cascade of addition and oxidative cyclization steps. organic-chemistry.orgacs.org Another approach uses iodine as a catalyst to promote the oxidative cyclization of hydrazones with aliphatic amines, proceeding through a sequence of C-H functionalization and double C-N bond formation. organic-chemistry.org
These methods are valued for their efficiency and the use of readily available starting materials and, in some cases, environmentally benign oxidants like air. organic-chemistry.orgacs.org
Table 2: Oxidizing Agents in 1,2,4-Triazole Synthesis
| Oxidant | Precursor Type | Reaction Description | Yield Range | Reference |
| Selenium Dioxide (SeO₂) | Heterocyclic Hydrazones | Intramolecular oxidative cyclization | 79-98% | frontiersin.orgnih.gov |
| Ceric Ammonium Nitrate (CAN) | Hydrazones | Oxidative cyclization in PEG | 61-97% | frontiersin.orgnih.gov |
| Copper Catalyst / O₂ (Air) | Amidines and Nitriles | Cascade addition-oxidative cyclization | High | organic-chemistry.orgacs.org |
| Iodine (I₂) | Hydrazones and Amines | Cascade C-H functionalization and cyclization | Good | organic-chemistry.org |
Precursor Utilization in 3-Isopropyl-5-methyl-4H-ingentaconnect.comresearchgate.netfrontiersin.orgtriazole Synthesis
The specific substitution pattern of 3-isopropyl-5-methyl-4H- ingentaconnect.comresearchgate.netfrontiersin.orgtriazole dictates the choice of precursors. The synthesis generally involves combining fragments that will ultimately form the C3-isopropyl, C5-methyl, and the N-N-C backbone of the triazole ring.
N-Acylamidrazone Intermediates
N-Acylamidrazones are highly valuable intermediates for the synthesis of 1,2,4-triazoles. These compounds contain the requisite N-N-C-N skeleton and can be readily cyclized. The synthesis of 3-isopropyl-5-methyl-4H- ingentaconnect.comresearchgate.netfrontiersin.orgtriazole can be envisioned starting from an N-acylamidrazone derived from isobutyric acid.
For example, an N-acylamidrazone can be prepared and then cyclized, often under thermal or acidic conditions, to yield the triazole ring. In a related synthesis, trifluoromethylated amidrazones react with trifluoroacetic anhydride (B1165640) in a solvent-free process to yield 3,5-bis(trifluoromethyl)-1,2,4-triazoles through a nucleophilic intramolecular cyclization. organic-chemistry.org Adapting this to the target molecule would involve using an amidrazone derived from isobutyric hydrazide and reacting it with a reagent that provides the C5-methyl group, such as acetic anhydride, followed by cyclization.
Hydrazine and Hydrazide Derivatives as Building Blocks
Hydrazine and its acylated derivatives, hydrazides, are fundamental building blocks in the synthesis of a vast number of heterocyclic compounds, including 1,2,4-triazoles. tijer.org For the synthesis of 3-isopropyl-5-methyl-4H- ingentaconnect.comresearchgate.netfrontiersin.orgtriazole, isobutyric acid hydrazide (also known as 2-methylpropanehydrazide) would be a logical starting precursor for the C3-isopropyl portion of the molecule.
The hydrazide can be reacted with a variety of one-carbon synthons to complete the ring. A common method is the Einhorn-Brunner reaction, where a hydrazide is condensed with an imide. Alternatively, the hydrazide can be reacted with orthoesters or formamide (B127407) under microwave irradiation to provide the C5 atom and close the ring. organic-chemistry.org For the specific target compound, isobutyric acid hydrazide could be reacted with N-cyanacetamide or a related reagent to introduce the methyl-bearing carbon atom at the C5 position. The reaction of hydrazides with nitriles is a known one-step, base-catalyzed method for producing 3,5-disubstituted-1,2,4-triazoles. tijer.org
Utilization of Thiosemicarbazides and Related Derivatives
The use of thiosemicarbazides is a classical and robust strategy for the synthesis of 1,2,4-triazoles, particularly those bearing a thiol group at the 3- or 5-position, which can often be removed in a subsequent step. ingentaconnect.com The general approach involves two main steps: the formation of a 1-acyl-4-alkyl/arylthiosemicarbazide, followed by its cyclization. dergipark.org.trnih.gov
To synthesize a precursor for 3-isopropyl-5-methyl-4H- ingentaconnect.comresearchgate.netfrontiersin.orgtriazole, one could start with isobutyric acid hydrazide. Reacting this hydrazide with methyl isothiocyanate would yield 1-(isobutyryl)-4-methylthiosemicarbazide. This intermediate can then be cyclized under basic conditions (e.g., using sodium hydroxide) to form the 1,2,4-triazole-3-thione. nih.govmdpi.com Subsequent methylation of the thiol group followed by reductive desulfurization would yield the target compound. This pathway offers a versatile route for introducing various substituents onto the triazole ring. ingentaconnect.com
Amino Acid Derived Scaffolds in Fused Triazole Synthesis
While the target compound, 3-isopropyl-5-methyl-4H- ingentaconnect.comresearchgate.netfrontiersin.orgtriazole, is a monocyclic system, the principles of using amino acids as chiral starting materials are highly relevant in the broader context of triazole synthesis, particularly for creating fused bicyclic systems. acs.org Amino acids provide a rich and diverse chiral pool for introducing stereocenters and varied side chains into the final molecule. acs.org
In a typical strategy for fused triazoles, an amino acid is used to construct one of the rings. For example, an amino acid like N-Boc-alanine can be homologated and then coupled with an acyl hydrazine. acs.org The resulting intermediate can be dehydrated to form an oxadiazole, which then rearranges upon treatment with an amine (like ammonia) to yield the fused bicyclic ingentaconnect.comresearchgate.netfrontiersin.org-triazole. This modular, three-step procedure tolerates a wide range of functional groups and allows for the formation of 5-, 6-, and 7-membered rings fused to the triazole core. acs.org Another advanced strategy involves a multi-component reaction (MCR) followed by an intramolecular azide-alkyne cycloaddition (IAAC) where α-azido acids derived from amino acids are used as one of the components to build complex triazole-fused peptidomimetics. mdpi.com
Regioselectivity and Stereoselectivity in 3-Isopropyl-5-methyl-4H-nih.govnih.govisres.orgtriazole Synthesis
The synthesis of a 3,5-disubstituted-4H-1,2,4-triazole with two different alkyl groups, such as isopropyl and methyl, requires careful consideration of regioselectivity to avoid the formation of isomeric impurities. Stereoselectivity, in contrast, is not a primary concern for the synthesis of the achiral parent compound.
Regioselectivity
The formation of the 1,2,4-triazole ring with distinct substituents at the C3 and C5 positions is fundamentally a challenge of controlling which precursor fragments form which parts of the final ring. Classical methods, such as the Pellizari and Einhorn-Brunner reactions, rely on the condensation of hydrazides with amides or hydrazine with diacylamines, respectively. In the synthesis of 3-Isopropyl-5-methyl-4H- nih.govnih.govisres.orgtriazole, the choice of starting materials directly dictates the regiochemical outcome.
For instance, the reaction between isobutyrohydrazide and acetamide (B32628) would be expected to yield the desired 3-isopropyl-5-methyl isomer. Conversely, reacting acetohydrazide with isobutyramide would lead to the isomeric product, 3-methyl-5-isopropyl-4H- nih.govnih.govisres.orgtriazole. The regioselectivity is thus determined by the specific pairing of the acylhydrazide and the amide (or its equivalent).
Modern synthetic methods often employ metal catalysts to control the regioselective formation of N-substituted triazoles. For example, copper (II) and silver (I) catalysts have been shown to selectively produce 1,5-disubstituted and 1,3-disubstituted 1,2,4-triazoles, respectively. organic-chemistry.orgnih.gov While these examples pertain to N-aryl or N-alkyl derivatives, they underscore the principle that catalyst choice can be a powerful tool for directing regiochemical outcomes in triazole synthesis.
Another approach involves the cyclization of amidrazone intermediates. The synthesis of 3,5-disubstituted-1,2,4-triazoles can proceed through the cyclization of an appropriate amidrazone. researchgate.net The regioselectivity of the final ring-closing step would depend on which nitrogen atom of the amidrazone backbone acts as the nucleophile.
The table below illustrates the importance of precursor selection in achieving the desired regiochemistry.
| Starting Material 1 | Starting Material 2 | Primary Product | Isomeric Byproduct |
| Isobutyrohydrazide | Acetamide/Thioacetamide | 3-Isopropyl-5-methyl-4H- nih.govnih.govisres.orgtriazole | 3-Methyl-5-isopropyl-4H- nih.govnih.govisres.orgtriazole |
| Acetohydrazide | Isobutyramide | 3-Methyl-5-isopropyl-4H- nih.govnih.govisres.orgtriazole | 3-Isopropyl-5-methyl-4H- nih.govnih.govisres.orgtriazole |
| Isobutyramidine | Acetylhydrazine | 3-Isopropyl-5-methyl-4H- nih.govnih.govisres.orgtriazole | 3-Methyl-5-isopropyl-4H- nih.govnih.govisres.orgtriazole |
Stereoselectivity
Stereoselectivity relates to the preferential formation of one stereoisomer over another. The target molecule, 3-Isopropyl-5-methyl-4H- nih.govnih.govisres.orgtriazole, is achiral and does not possess any stereocenters or elements of planar or axial chirality. Therefore, stereoselectivity is not an inherent consideration in its synthesis. However, should a chiral substituent be introduced to the core structure or if the synthesis proceeds via a chiral intermediate using asymmetric catalysis, then diastereoselectivity or enantioselectivity would become a critical aspect of the synthetic strategy. whiterose.ac.uk For the synthesis of the parent compound itself, this factor is not applicable.
Green Chemistry Approaches in 1,2,4-Triazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to create more sustainable and efficient processes. nih.govresearchgate.net
Alternative Energy Sources: Conventional synthesis methods often require prolonged heating under reflux conditions, consuming significant energy. Green alternatives utilize alternative energy sources to accelerate reactions.
Microwave Irradiation: This technique has been successfully used for the synthesis of 1,2,4-triazoles, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govorganic-chemistry.org
Ultrasound Chemistry (Sonochemistry): The use of ultrasonic waves can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov
Eco-Friendly Solvents and Conditions: The choice of solvent is a major contributor to the environmental impact of a chemical process.
Green Solvents: Researchers have explored using water, polyethylene glycol (PEG), or ionic liquids as more environmentally friendly reaction media for triazole synthesis. nih.gov
Solvent-Free Reactions: Mechanochemistry, or reacting solids by grinding or milling, can proceed in the absence of any solvent, significantly reducing waste. nih.gov
Atom Economy and Waste Reduction:
One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency, saves time and resources, and minimizes waste. isres.orgorganic-chemistry.org Several one-pot methods for synthesizing substituted 1,2,4-triazoles have been developed. isres.org
Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry, as it prevents contamination of the final product and the environment. isres.org Electrochemical methods, for example, can generate reactive species in situ, avoiding the need for strong chemical oxidants or metal catalysts. isres.org
The following table summarizes various green chemistry approaches that can be applied to the synthesis of 1,2,4-triazoles.
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid reaction times, improved yields, higher purity. nih.govorganic-chemistry.org |
| Sonochemistry | Application of ultrasound to initiate or accelerate reactions. | Enhanced reaction rates, milder conditions. nih.gov |
| Mechanochemistry | Reactions conducted by grinding solid reactants together. | Solvent-free, reduced waste, potential for new reactivity. nih.gov |
| Green Solvents | Use of environmentally benign solvents like water or PEG. | Reduced toxicity and environmental impact. nih.gov |
| One-Pot Reactions | Multiple synthetic steps are performed in a single reactor. | Increased efficiency, reduced waste and energy consumption. isres.org |
| Electrochemical Synthesis | Use of electricity to drive chemical reactions. | Avoids hazardous reagents, mild conditions. isres.org |
| Metal-Free Catalysis | Use of organic molecules or non-toxic elements as catalysts. | Avoids toxic heavy metal waste. isres.org |
By integrating these green chemistry principles, the synthesis of 3-Isopropyl-5-methyl-4H- nih.govnih.govisres.orgtriazole and other related heterocycles can be made more efficient, safer, and environmentally sustainable.
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Isopropyl 5 Methyl 4h 1 2 3 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data, which is fundamental for the structural confirmation of organic molecules, could not be located for 3-Isopropyl-5-methyl-4H- ufv.brmdpi.orgtriazole.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No specific ¹H NMR spectra or tabulated chemical shifts and coupling constants for 3-Isopropyl-5-methyl-4H- ufv.brmdpi.orgtriazole were found in the reviewed literature. For related 1,2,4-triazole (B32235) structures, the proton signals of substituents and the triazole ring protons (if present) are typically well-defined, but direct data for this specific compound is unavailable. ufv.brmdpi.orgchemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, experimental ¹³C NMR data, which would identify the chemical environment of each carbon atom in the molecule, including the distinct signals for the isopropyl, methyl, and triazole ring carbons, is not documented in the available scientific papers and databases. ufv.brmdpi.org
Advanced NMR Techniques for Structural Confirmation
Information regarding the use of advanced NMR techniques such as COSY, HSQC, or HMBC for the unambiguous structural assignment of 3-Isopropyl-5-methyl-4H- ufv.brmdpi.orgtriazole is also unavailable. These techniques are crucial for confirming connectivity within a molecule, but their application on this specific compound has not been reported in the searched literature.
Infrared (IR) Spectroscopy
An experimental IR spectrum for 3-Isopropyl-5-methyl-4H- ufv.brmdpi.orgtriazole, which would provide information on its functional groups and bond vibrations, could not be sourced. Generally, 1,2,4-triazole derivatives exhibit characteristic absorption bands corresponding to N-H, C-H, C=N, and N-N stretching and bending vibrations. ufv.brmdpi.org For instance, studies on other 1,2,4-triazoles show characteristic peaks for N-H stretching around 3100 cm⁻¹ and C=N stretching in the 1650-1550 cm⁻¹ region. However, a specific spectrum for 3-Isopropyl-5-methyl-4H- ufv.brmdpi.orgtriazole is not published.
Mass Spectrometry (MS)
No specific mass spectrum or detailed fragmentation pattern for 3-Isopropyl-5-methyl-4H- ufv.brmdpi.orgtriazole has been published. Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. The fragmentation pathways of other 1,2,4-triazole derivatives have been studied, often showing characteristic losses of N₂, HCN, or side-chain fragments, but this has not been documented for the title compound. researchgate.netijbr.com.pk
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
There are no available published HPLC methods specifically developed for the analysis or purity assessment of 3-Isopropyl-5-methyl-4H- ufv.brmdpi.orgtriazole. While HPLC is a standard technique for the separation and quantification of triazole derivatives, specific parameters such as the column, mobile phase, flow rate, and retention time for this compound have not been reported.
X-ray Diffraction Analysis for Crystal Structure Determination
A comprehensive search of crystallographic databases and peer-reviewed journals did not yield any studies reporting the single-crystal X-ray diffraction analysis of 3-Isopropyl-5-methyl-4H- nih.govresearchgate.netresearchgate.nettriazole. This technique is the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure, including bond lengths, bond angles, and crystal packing information.
Although the scientific literature contains numerous examples of X-ray diffraction studies on various other substituted 1,2,4-triazole derivatives, this specific information is not transferable to the title compound. The crystal structure is highly dependent on the exact nature and position of the substituents on the triazole ring. Therefore, without a dedicated crystallographic study on 3-Isopropyl-5-methyl-4H- nih.govresearchgate.netresearchgate.nettriazole, its solid-state architecture remains undetermined.
Elemental Analysis for Compositional Verification
Similarly, specific experimental data from the elemental analysis of 3-Isopropyl-5-methyl-4H- nih.govresearchgate.netresearchgate.nettriazole is not available in the public domain. Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a sample. This analysis serves to verify the empirical formula of a synthesized compound, ensuring its purity and confirming that its composition matches the theoretical values.
The theoretical elemental composition of 3-Isopropyl-5-methyl-4H- nih.govresearchgate.netresearchgate.nettriazole (C₆H₁₁N₃, Molecular Weight: 125.18 g/mol ) can be calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 57.57 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 8.86 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 33.57 |
| Total | 125.178 | 100.00 |
While these theoretical values can be calculated, their experimental verification through published research findings for 3-Isopropyl-5-methyl-4H- nih.govresearchgate.netresearchgate.nettriazole is currently unavailable. Such data would be essential for the complete and rigorous characterization of the compound.
Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and theoretical studies of the compound 3-Isopropyl-5-methyl-4H- nih.govnih.govnih.govtriazole that aligns with the detailed outline provided.
While computational methods such as Density Functional Theory (DFT), molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and conformational analysis are widely applied to the broader class of 1,2,4-triazole derivatives to investigate their electronic, structural, and biological properties, specific studies dedicated to 3-Isopropyl-5-methyl-4H- nih.govnih.govnih.govtriazole were not found.
Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following requested sections as they pertain solely to this specific compound:
Computational Chemistry and Theoretical Studies on 3 Isopropyl 5 Methyl 4h 1 2 3 Triazole
Reaction Mechanism Elucidation via Computational Methods
Further research or de novo computational studies would be required to generate the specific data requested in the article outline.
Derivatization and Functionalization Chemistry of 3 Isopropyl 5 Methyl 4h 1 2 3 Triazole
Modification at Nitrogen Atoms of the Triazole Ring (N-Alkylation, N-Acylation)
The 1,2,4-triazole (B32235) ring contains two types of nitrogen atoms: the N1 and N2 atoms, which are pyrrole-like, and the N4 atom, which is pyridine-like. This structural feature means that reactions such as alkylation can occur at multiple sites.
N-Alkylation: The alkylation of asymmetrically substituted 1,2,4-triazoles, such as 3-isopropyl-5-methyl-4H- rsc.orgrasayanjournal.co.innih.govtriazole, typically yields a mixture of regioisomers. The reaction of the triazole with an alkyl halide in the presence of a base can lead to substitution at either the N1 or N4 position.
General studies on 1,2,4-triazole alkylation show that the ratio of the resulting N1 and N4 isomers is influenced by several factors, including the nature of the alkylating agent, the base employed, and the reaction solvent. For instance, the alkylation of 1,2,4-triazole with 4-nitrobenzyl halides using various bases consistently produced a mixture of 1- and 4-alkylated isomers. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base has been noted to provide a convenient and high-yielding route to 1-substituted-1,2,4-triazoles. In some cases, the choice of solvent and base, like potassium carbonate in an ionic liquid, can offer a degree of regioselectivity and excellent yields under microwave conditions.
A general reaction scheme for the N-alkylation is as follows:
Reactants: 3-Isopropyl-5-methyl-4H- rsc.orgrasayanjournal.co.innih.govtriazole, Alkyl Halide (R-X)
Conditions: Base (e.g., K₂CO₃, NaH, DBU), Solvent (e.g., DMF, THF)
Products: 1-Alkyl-3-isopropyl-5-methyl-1H- rsc.orgrasayanjournal.co.innih.govtriazole and 4-Alkyl-3-isopropyl-5-methyl-4H- rsc.orgrasayanjournal.co.innih.govtriazole
N-Acylation: N-acylation of the triazole ring can be achieved using acyl chlorides or anhydrides. Similar to alkylation, acylation can potentially occur at different nitrogen atoms. Studies on the acylation of related 5-amino-1H- rsc.orgrasayanjournal.co.innih.govtriazole-3-carboxylates have shown that the reaction can be selective, yielding specific monoacetylated products without the formation of diacetylated derivatives, highlighting that the reactivity is highly dependent on the existing substituents on the triazole core. nih.gov
Table 1: N-Alkylation of 1,2,4-Triazole Derivatives (General Findings)
| Alkylating Agent | Base/Solvent | Product(s) | Key Observation |
| 4-Nitrobenzyl halides | Various | 1- and 4-alkylated isomers | Regioselectivity of approximately 90:10 was consistently observed. |
| Alkyl halides | K₂CO₃ / Ionic Liquid | 1-alkyl-1,2,4-triazoles | Excellent yields obtained under microwave irradiation. |
| Methyl Iodide (MeI) | K₂CO₃ / DMF | 1,3- and 1,5-disubstituted isomers | Reaction on a 3(5)-substituted triazole ester gave a nearly equimolar mixture. nih.gov |
Functionalization at Carbon Atoms of the Triazole Ring (C-Substitution)
Direct functionalization of the C-H bonds of the 1,2,4-triazole ring is traditionally challenging due to the ring's electron-deficient nature, which makes it resistant to electrophilic substitution. Therefore, the synthesis of C-substituted triazoles often relies on the cyclization of appropriately functionalized precursors. researchgate.netnih.gov
However, modern synthetic methods have enabled the direct C-H functionalization of the triazole core, primarily through metal-catalyzed cross-coupling reactions. rsc.org These reactions offer a more atom-economical and efficient route to complex triazole derivatives.
Metal-Catalyzed C-H Arylation: Palladium and copper catalysts have been successfully employed for the direct arylation of C-H bonds in 1,2,4-triazoles. rsc.orgrsc.org For example, a palladium-catalyzed procedure for the direct C-H arylation of 1-substituted 1,2,4-triazoles has been developed. rsc.org Similarly, copper-based catalyst systems can regioselectively promote C-H functionalization at the C5 position of the triazole ring with various aryl bromides. researchgate.net These methods allow for the introduction of aryl groups onto the triazole core, which would be difficult to achieve otherwise.
General Reaction: 1-Alkyl-1,2,4-triazole + Aryl Halide
Catalyst/Conditions: Pd or Cu catalyst, Ligand, Base, High Temperature
Product: 1-Alkyl-5-aryl-1,2,4-triazole
This approach complements classical ring-synthesis strategies, which build the triazole ring from components that already contain the desired carbon substituents. researchgate.net For instance, 3,5-disubstituted-1,2,4-triazoles can be synthesized from amides and nitriles in a one-pot, copper-catalyzed cascade reaction. nih.gov
Thiol-Thione Tautomerism and S-Functionalization
When a hydroxyl group is attached to a carbon atom of the triazole ring, it predominantly exists as its keto tautomer. Similarly, a mercapto group at C3 or C5 exists in equilibrium with its thione tautomer. For the derivative of 3-isopropyl-5-methyl-4H- rsc.orgrasayanjournal.co.innih.govtriazole, the relevant species is 5-isopropyl-3-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Quantum chemical studies and experimental data from HPLC-MS and spectroscopy have shown that for most 1,2,4-triazole-3-thiones, the thione form is the more stable and predominant tautomer in both the gas phase and in solution. rsc.orgmdpi.com The presence of the thiol tautomer, however, is crucial as it allows for further functionalization at the sulfur atom.
S-Functionalization: The thiol form, even as a minor component in the tautomeric equilibrium, can be readily trapped by electrophiles in the presence of a base. This S-functionalization is a common strategy for elaborating the triazole scaffold. A typical reaction is S-alkylation, where the triazole-thione is treated with an alkyl halide in a basic medium to yield the corresponding S-alkylated product.
A general pathway for S-functionalization is:
Synthesis of the Thione: A substituted thiosemicarbazide (B42300) is cyclized in an alkaline medium (e.g., aqueous NaOH or KOH) to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol/thione. nih.govdergipark.org.tr
S-Alkylation: The resulting triazole-thione is reacted with an electrophile, such as an alkyl halide (e.g., ethyl chloroacetate), in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., DMF). mdpi.com
This reactivity is fundamental for creating more complex molecules, including precursors for hydrazone and sulfonamide derivatives.
Table 2: Representative S-Functionalization Reaction
| Starting Triazole-Thione | Reagent | Conditions | Product | Yield | Reference |
| 4-Phenyl-5-(substituted)-4H-1,2,4-triazole-3-thione | Ethyl chloroacetate | Triethylamine, DMF, RT | Ethyl 2-((4-phenyl-5-(substituted)-4H-1,2,4-triazol-3-yl)thio)acetate | 80% | mdpi.com |
| 5-Furan-2-yl-4H- rsc.orgrasayanjournal.co.innih.gov-triazole-3-thiol | Methyl Iodide (CH₃I) | Alkaline medium | 5-Furan-2-yl-3-(methylthio)-4H-1,2,4-triazole | N/A | nih.gov |
Hybrid Molecule Synthesis Incorporating 3-Isopropyl-5-methyl-4H-rsc.orgrasayanjournal.co.innih.govtriazole
The covalent linking of the 3-isopropyl-5-methyl-4H- rsc.orgrasayanjournal.co.innih.govtriazole scaffold with other pharmacologically active heterocyclic systems is a widely used strategy in drug discovery to create hybrid molecules with potentially synergistic or novel biological activities.
The synthesis of such hybrids typically involves forming a stable linker (e.g., thioether, methylene, or amide bond) between the triazole and the second heterocyclic ring.
Benzimidazole (B57391): Hybrid molecules containing both benzimidazole and 1,2,4-triazole moieties have been synthesized and evaluated for their biological potential. nih.govmdpi.comnih.gov A common synthetic route involves the S-alkylation of a triazole-thione with a halo-acetylated benzimidazole derivative or building the triazole ring onto a benzimidazole-containing precursor. mdpi.comacs.org
Thiadiazole: Fused heterocyclic systems like triazolo[3,4-b] rsc.orgnih.govresearchgate.netthiadiazines can be synthesized through the condensation of 4-amino-5-mercapto-1,2,4-triazoles with α-haloketones. This creates a rigid, fused hybrid structure.
Pyridine (B92270): Pyridine-containing triazoles are often prepared by starting with a pyridine-derived carbohydrazide, which is then used to construct the triazole-thione ring. Subsequent functionalization can introduce linkers to form more complex hybrids.
Quinoline (B57606): Quinoline-triazole hybrids have been synthesized by reacting quinoline-derived hydrazides with isothiocyanates to form thiosemicarbazides, which are then cyclized to afford the 4,5-disubstituted-1,2,4-triazole-3-thione core bearing a quinoline moiety. rasayanjournal.co.in
Benzofuran (B130515): Benzofuran-based 1,2,4-triazole hybrids can be prepared by S-alkylation of a benzofuran-triazole with a suitable electrophile or by constructing the triazole ring from a benzofuran carbohydrazide. researchgate.netresearchgate.net
Schiff bases (imines) are a valuable class of compounds formed by the condensation of a primary amine with an aldehyde or ketone. In the context of 1,2,4-triazoles, Schiff bases are typically synthesized from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiones .
The synthesis of a 4-amino derivative of 3-isopropyl-5-methyl-4H- rsc.orgrasayanjournal.co.innih.govtriazole-3-thione would first involve the cyclization of a suitable thiocarbohydrazide (B147625) derivative. dergipark.org.trresearchgate.net The resulting 4-amino-triazole can then be condensed with a variety of aromatic or heterocyclic aldehydes in a solvent like ethanol (B145695), often with a catalytic amount of acid, to yield the corresponding Schiff base derivatives. nih.govnepjol.info
General Reaction: 4-Amino-5-isopropyl-3-methyl-4H-1,2,4-triazole-3-thione + Ar-CHO → Schiff Base
Conditions: Ethanol, Reflux
This reaction is highly versatile, allowing for the introduction of a wide range of substituents via the aldehyde component.
Hydrazone Derivatives: Hydrazone synthesis provides another powerful method for creating complex triazole-based molecules. The key intermediate for this reaction is a triazole-containing hydrazide. The synthesis generally proceeds as follows:
The 5-isopropyl-3-methyl-1,2,4-triazole-3-thione is S-alkylated with an ethyl haloacetate (e.g., ethyl chloroacetate) to form a thioester.
The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to convert it into the corresponding acetohydrazide derivative. researchgate.net
This hydrazide is subsequently condensed with various aldehydes or ketones to form the final hydrazone derivatives. nih.gov This condensation is typically carried out in a protic solvent like methanol (B129727) or ethanol under reflux. nih.gov
Sulfonamide Derivatives: Sulfonamide-triazole hybrids are another important class of derivatives. These can be synthesized by incorporating a sulfamoyl-substituted fragment into the triazole structure. One established method involves the synthesis of 5-[2-(substituted sulfamoyl)benzyl]-4-aryl-1,2,4-triazole-3-thiones. nih.govresearchgate.net Alternatively, a triazole-containing acetohydrazide, prepared as described for hydrazone synthesis, can be reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form a sulfonamide linkage. researchgate.net
Table 3: Synthesis of Hybrid Molecules
| Hybrid Type | General Synthetic Strategy | Key Intermediate | Reference(s) |
| Benzimidazole Hybrid | S-alkylation of triazole-thione with haloacetylated benzimidazole | 5-Aryl-4-substituted-4H-1,2,4-triazole-3-thione | mdpi.comnih.gov |
| Quinoline Hybrid | Cyclization of quinoline-derived thiosemicarbazide | Quinoline carbohydrazide | rasayanjournal.co.in |
| Schiff Base | Condensation of 4-amino-triazole with an aldehyde | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thione | dergipark.org.trnih.gov |
| Hydrazone | Condensation of triazole-hydrazide with an aldehyde/ketone | 2-((5-Substituted-4-aryl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | nih.govresearchgate.net |
| Sulfonamide | Reaction of triazole-hydrazide with a sulfonyl chloride | 2-((5-Substituted-4-aryl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | nih.govresearchgate.net |
Design Principles for Novel 3-Isopropyl-5-methyl-4H-tandfonline.comnih.govu-tokyo.ac.jptriazole Derivatives
The design of novel derivatives of 3-isopropyl-5-methyl-4H- tandfonline.comnih.govu-tokyo.ac.jptriazole is a key process in medicinal chemistry aimed at optimizing therapeutic properties. This involves a deep understanding of the structural features that contribute to biological activity and the application of rational design principles to modify the lead compound. Key strategies in this endeavor include the use of bioisosterism to create structural analogs with improved characteristics and the elucidation of pharmacophores to guide the design of new molecules with enhanced potency and selectivity.
Bioisosterism and Structural Analogs
Bioisosterism is a fundamental strategy in drug design that involves the substitution of a functional group within a bioactive molecule with another group that has similar physical and chemical properties, with the goal of producing a compound with similar or improved biological activity. wikipedia.org This approach is particularly valuable for modifying the physicochemical properties of a lead compound, such as 3-isopropyl-5-methyl-4H- tandfonline.comnih.govu-tokyo.ac.jptriazole, to enhance its therapeutic potential. The application of bioisosteric replacements can address issues related to potency, selectivity, metabolic stability, and toxicity. u-tokyo.ac.jpnih.gov
The isopropyl group at the 3-position is a small, hydrophobic substituent. Its size and shape can be mimicked by other groups to probe the steric and electronic requirements of the binding pocket. For instance, replacement of the isopropyl group with a cyclopropyl (B3062369) group can introduce conformational rigidity and potentially alter metabolic stability. beilstein-journals.org Other potential bioisosteres for the isopropyl group include a trifluoromethyl group, which is of similar size but has significantly different electronic properties, or an oxetanyl group, which can introduce polarity. researchgate.netrsc.org
The methyl group at the 5-position is another hydrophobic substituent that can be a site for metabolic oxidation. Replacing the methyl group with a bioisostere can be a strategy to block metabolism and improve the pharmacokinetic profile of the compound. A common bioisosteric replacement for a methyl group is a chlorine atom or a trifluoromethyl group. nih.gov While a chlorine atom is of similar size, a trifluoromethyl group is larger and more electron-withdrawing.
The 1,2,4-triazole ring itself can be considered a bioisostere for other five-membered heterocycles or even an amide bond, due to its ability to participate in hydrogen bonding and its rigid planar structure. pressbooks.pub The nitrogen atoms in the triazole ring act as hydrogen bond acceptors, which is a key feature in the interaction of many triazole-based drugs with their biological targets. nih.gov
Below is an interactive data table summarizing potential bioisosteric replacements for the different moieties of 3-isopropyl-5-methyl-4H- tandfonline.comnih.govu-tokyo.ac.jptriazole.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Isopropyl Group | Cyclopropyl Group | Introduces rigidity, may improve metabolic stability. beilstein-journals.org |
| Isopropyl Group | Trifluoromethyl Group | Alters electronic properties, may enhance binding affinity. acs.org |
| Isopropyl Group | Oxetanyl Group | Increases polarity and aqueous solubility. rsc.org |
| Methyl Group | Chlorine Atom | Similar size, blocks metabolic oxidation. nih.gov |
| Methyl Group | Trifluoromethyl Group | Blocks metabolism, alters electronic properties. nih.gov |
| Methyl Group | Ethyl Group | Increases lipophilicity. |
| 4H- tandfonline.comnih.govu-tokyo.ac.jptriazole Ring | 1,3,4-Oxadiazole Ring | Similar size and electronics, may alter hydrogen bonding capacity. |
| 4H- tandfonline.comnih.govu-tokyo.ac.jptriazole Ring | Tetrazole Ring | Acts as a non-classical bioisostere, can mimic a carboxylic acid. pressbooks.pub |
| 4H- tandfonline.comnih.govu-tokyo.ac.jptriazole Ring | Thiazole Ring | Alters electronic distribution and potential for pi-stacking interactions. |
By systematically applying these bioisosteric replacements, a library of structural analogs of 3-isopropyl-5-methyl-4H- tandfonline.comnih.govu-tokyo.ac.jptriazole can be synthesized and evaluated to identify derivatives with superior therapeutic profiles.
Pharmacophore Elucidation for Design
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.comnih.gov A pharmacophore model serves as a 3D template that can be used to design new molecules with a high probability of being active at the desired target, as well as for virtual screening of compound libraries to identify novel hits. tandfonline.com
For the design of novel derivatives of 3-isopropyl-5-methyl-4H- tandfonline.comnih.govu-tokyo.ac.jptriazole, a pharmacophore model can be developed based on the known structure-activity relationships (SAR) of bioactive 1,2,4-triazole compounds. The key pharmacophoric features of 1,2,4-triazole derivatives often include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the 1,2,4-triazole ring are excellent hydrogen bond acceptors and are frequently involved in crucial interactions with the amino acid residues of the target protein. nih.gov
Hydrogen Bond Donors (HBD): The N-H group in the 4H-tautomer of the triazole ring can act as a hydrogen bond donor.
Hydrophobic Features (HY): Alkyl or aryl substituents on the triazole ring, such as the isopropyl and methyl groups of the title compound, typically occupy hydrophobic pockets within the binding site.
Aromatic Rings (AR): If aromatic substituents are present, they can engage in pi-pi stacking or other aromatic interactions.
A hypothetical pharmacophore model for a bioactive derivative of 3-isopropyl-5-methyl-4H- tandfonline.comnih.govu-tokyo.ac.jptriazole could be constructed by considering the spatial arrangement of these features. For example, a model might consist of two hydrogen bond acceptor features corresponding to the nitrogen atoms at positions 1 and 2 of the triazole ring, and two hydrophobic features representing the isopropyl and methyl groups.
The table below outlines the key pharmacophoric features that would be considered in the design of novel derivatives of 3-isopropyl-5-methyl-4H- tandfonline.comnih.govu-tokyo.ac.jptriazole.
| Pharmacophoric Feature | Corresponding Structural Element in 3-Isopropyl-5-methyl-4H- tandfonline.comnih.govu-tokyo.ac.jptriazole | Potential Role in Biological Activity |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atoms at positions 1 and 2 of the triazole ring. | Formation of hydrogen bonds with the target protein. nih.gov |
| Hydrogen Bond Donor (HBD) | N-H group at position 4 of the triazole ring. | Formation of hydrogen bonds with the target protein. |
| Hydrophobic Feature (HY) | Isopropyl group at position 3. | Interaction with hydrophobic pockets in the binding site. |
| Hydrophobic Feature (HY) | Methyl group at position 5. | Interaction with hydrophobic pockets in the binding site. |
The development and validation of such a pharmacophore model would require a set of active and inactive compounds to train and test the model. tandfonline.com Once a reliable model is established, it can be used to guide the synthesis of new derivatives with optimized interactions with the biological target, leading to improved potency and selectivity.
Mechanistic Investigations in 3 Isopropyl 5 Methyl 4h 1 2 3 Triazole Chemistry
Reaction Mechanism Studies of 3-Isopropyl-5-methyl-4H-isres.orgnih.govrsc.orgtriazole Synthesis
The synthesis of the 3,5-disubstituted-4H- isres.orgnih.govrsc.orgtriazole ring system, applicable to 3-isopropyl-5-methyl-4H- isres.orgnih.govrsc.orgtriazole, typically proceeds through the cyclization of precursors containing the necessary nitrogen and carbon framework. A prevalent and historically significant method involves the reaction of diacylhydrazines with primary amines, often in the presence of a dehydrating agent. nih.gov
For the specific synthesis of 3-isopropyl-5-methyl-4H- isres.orgnih.govrsc.orgtriazole, the mechanism would likely initiate with the formation of a 1,2-diacylhydrazine derivative, such as N'-acetylisobutyryl-hydrazine. This intermediate contains the requisite isopropyl and methyl groups. The subsequent key step is the condensation with a primary amine, followed by a cyclodehydration reaction to form the stable five-membered triazole ring.
Another versatile route involves the use of amidrazones. The oxidative cyclization of amidrazones with aldehydes, catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036), provides an environmentally benign pathway to 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org A plausible mechanism involves the formation of a Schiff base-like intermediate between the amidrazone and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic triazole ring.
More contemporary, metal-free approaches have also been developed. For instance, the reaction of hydrazones with aliphatic amines under oxidative conditions can yield 1,3,5-trisubstituted 1,2,4-triazoles through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. isres.org
Table 1: Overview of Synthetic Pathways for the 4H-1,2,4-Triazole Core
| Method | Key Precursors | Typical Conditions | Mechanistic Feature |
|---|---|---|---|
| Einhorn-Brunner Reaction | Diacylhydrazines, Primary Amines | Heat, Dehydrating Agent (e.g., P₂O₅) | Condensation followed by cyclodehydration. nih.gov |
| Pellizzari Reaction | Carboxylic acid hydrazides, Amides | High Temperature | Condensation and cyclization. |
| Amidrazone Cyclization | Amidrazones, Aldehydes/Acids | Oxidative or Acidic Conditions | Cyclization via condensation and subsequent aromatization. organic-chemistry.org |
| Hydrazone-Amine Coupling | Hydrazones, Aliphatic Amines | Oxidative, Metal-Free | Cascade reaction involving C-H functionalization and C-N bond formation. isres.org |
| Triflic Anhydride (B1165640) Activation | Secondary Amides, Hydrazides | Triflic Anhydride, Microwave | One-pot synthesis via activation and microwave-induced cyclodehydration. organic-chemistry.org |
Regioselective and Stereoselective Reaction Pathways
Regioselectivity is a critical aspect of triazole synthesis, ensuring the correct placement of substituents on the heterocyclic ring. In the context of 3-isopropyl-5-methyl-4H- isres.orgnih.govrsc.orgtriazole, the synthetic strategy must unambiguously lead to substitution at the C3 and C5 positions, with the hydrogen on a nitrogen atom (N4).
The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from amidrazones reacting with ethyl azodicarboxylate has been shown to be a highly regioselective one-pot process. nih.gov The reaction mechanism can proceed through different pathways, including a [2+3] cycloaddition between oxidized forms of the amidrazones, with the final structure confirmed by X-ray analysis. nih.gov
Catalyst choice can profoundly influence regioselectivity in related triazole syntheses. For example, in the [3+2] cycloaddition of isocyanides with diazonium salts, the use of a silver(I) catalyst selectively yields 1,3-disubstituted 1,2,4-triazoles, whereas a copper(II) catalyst directs the reaction to form 1,5-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org While these examples produce N-substituted triazoles, the principle of catalyst-controlled regiochemistry is fundamental. Similarly, copper-catalyzed three-component reactions of alkynes, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and ethers can be tuned to selectively produce 1,4- or 2,4-disubstituted-1,2,3-triazoles by adjusting the amount of the copper catalyst. nih.gov
For the formation of the 4H-1,2,4-triazole core, methods like the Suzuki cross-coupling of pre-formed bromo-substituted 4-alkyl-4H-1,2,4-triazoles with boronic acids offer a powerful, regiochemically defined route for late-stage functionalization. nih.gov This approach ensures that the substitution pattern is precisely controlled.
Stereoselectivity is generally not a factor in the direct synthesis of the achiral 3-isopropyl-5-methyl-4H- isres.orgnih.govrsc.orgtriazole ring itself. However, it would become relevant if chiral starting materials were used or if subsequent reactions were performed on the molecule using chiral catalysts or reagents.
Table 2: Catalyst Influence on Regioselectivity in Triazole Synthesis
| Reaction Type | Catalyst | Outcome | Reference |
|---|---|---|---|
| [3+2] Cycloaddition of Isocyanides and Diazonium Salts | Silver(I) | Selective formation of 1,3-disubstituted 1,2,4-triazoles. | isres.orgorganic-chemistry.org |
| [3+2] Cycloaddition of Isocyanides and Diazonium Salts | Copper(II) | Selective formation of 1,5-disubstituted 1,2,4-triazoles. | isres.orgorganic-chemistry.org |
| Three-component reaction of alkynes, TMSN₃, and ethers | Copper(I) Chloride (varied amounts) | Regulates selectivity between 1,4- and 2,4-disubstituted 1,2,3-triazoles. | nih.gov |
| Amine Oxidase-Inspired Catalysis | o-quinone/FeCl₃ | Practical regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazines. | rsc.orgrsc.org |
Catalytic Processes in 3-Isopropyl-5-methyl-4H-isres.orgnih.govrsc.orgtriazole Chemistry
Catalysis is integral to the efficient and selective synthesis of 1,2,4-triazoles. Both acid and metal catalysts are employed to overcome activation barriers and direct reaction pathways.
Acid catalysts, such as perchloric acid supported on silica (B1680970) (HClO₄-SiO₂) or p-toluenesulfonic acid (PTSA), are effective in promoting the cyclization of amidrazones with anhydrides or imidates, respectively, to form 3,4,5-trisubstituted-1,2,4-triazoles under moderate conditions. nih.govfrontiersin.org
Metal-based catalysts offer a broad scope for triazole synthesis.
Copper Catalysis: Copper complexes are particularly versatile. They are used in oxidative C(sp³)-H functionalization of amidines to produce 1,3-disubstituted 1,2,4-triazoles. isres.org Copper-catalyzed cascade reactions involving nitriles and 2-aminopyridines or amidines, using air as the oxidant, provide an efficient route to a wide range of 1,2,4-triazole (B32235) derivatives. frontiersin.org Heterogeneous copper catalysts, such as a phenanthroline-functionalized MCM-41-supported copper(I) complex, have been developed for these transformations, allowing for catalyst recycling. frontiersin.org
Zinc Catalysis: Zinc(II) chloride has been shown to effectively catalyze the coupling of acyl hydrazides with dialkylcyanamides to produce 3-dialkylamino-1,2,4-triazoles. isres.org The reaction proceeds through the formation of a zinc-hydrazide complex. isres.org
Palladium Catalysis: Palladium catalysts are crucial for cross-coupling reactions, such as the Suzuki reaction, to build complex triazole derivatives from halogenated triazole precursors. nih.gov They are also used in intramolecular C-H functionalization reactions to create fused heterocyclic systems containing a 1,2,4-triazole ring. organic-chemistry.org
Bio-inspired catalytic systems are an emerging area. An o-quinone catalyst that mimics amine oxidase enzymes, used in conjunction with a Lewis acid like FeCl₃, can catalyze the regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazines using oxygen as the terminal oxidant. rsc.orgrsc.org The mechanism involves primary amine oxidation, transamination, electrocyclization, and secondary amine dehydrogenation in a multi-step cascade. rsc.org
Table 3: Selected Catalytic Systems in 1,2,4-Triazole Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| HClO₄-SiO₂ | Cyclization | Amidrazones, Anhydrides | Solvent-free conditions, recyclable catalyst. | frontiersin.org |
| [Phen-MCM-41-CuBr] | Cascade Addition-Oxidative Cyclization | Nitriles, Amidines | Heterogeneous, recyclable catalyst; uses air as oxidant. | frontiersin.org |
| Copper(I)/Silver(I) | [3+2] Cycloaddition | Isocyanides, Diazonium Salts | Catalyst-controlled regioselectivity. | isres.orgorganic-chemistry.org |
| o-quinone/FeCl₃ | Amine Oxidase-Inspired Coupling | Primary Amines, Hydrazines | Atom-economical, uses O₂ as oxidant, environmentally benign. | rsc.orgrsc.org |
| Pd(PPh₃)₄ / NBu₄Br | Suzuki Cross-Coupling | Bromo-triazoles, Boronic Acids | Regiochemically defined late-stage functionalization. | nih.gov |
| ZnCl₂ | Coupling/Cyclization | Acyl hydrazides, Dialkylcyanamides | Effective for synthesis of 3-amino-1,2,4-triazoles. | isres.org |
Applications and Advanced Research Frontiers of 3 Isopropyl 5 Methyl 4h 1 2 3 Triazole
Agrochemical Research Applications
In the agricultural sector, the control of pests and pathogens is crucial for ensuring food security. rjptonline.org The 1,2,4-triazole (B32235) nucleus is a key component in the development of various agrochemicals, including fungicides, herbicides, and plant growth regulators. rjptonline.orgrjptonline.org
The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents used to protect crops from a wide array of fungal diseases. nih.govnih.gov Triazole fungicides are known for their broad-spectrum activity and systemic properties, which allow them to be absorbed and transported within the plant, providing comprehensive protection. mdpi.com The mechanism of action for many of these fungicides involves the inhibition of the 14α-demethylase enzyme (CYP51), which is essential for sterol biosynthesis in fungi. nih.govjlu.edu.cn
Research into novel 1,2,4-triazole derivatives continues to yield compounds with potent fungicidal activity against significant plant pathogens. For instance, studies have demonstrated the effectiveness of various synthesized triazole derivatives against fungi such as Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium graminearum. rsc.org Nortopsentin analogues that incorporate a 1,2,4-triazole moiety have shown good fungicidal activity against Cercospora arachidicola Hori and other plant pathogens. nih.gov Similarly, certain quinazolin-containing 1,2,4-triazoles have displayed remarkable activity against Gloeosporium fructigenum. nih.gov
The introduction of different substituents onto the triazole ring allows for the fine-tuning of antifungal efficacy. For example, a series of 1,2,4-triazole derivatives containing amino acid fragments were synthesized and showed broad-spectrum fungicidal activities, with some compounds exhibiting better performance than the commercial fungicide mefentrifluconazole. mdpi.com In vivo testing of a compound identified as 5p, a 1,2,3-triazole phenylhydrazone derivative, proved effective in controlling rice sheath blight and rape sclerotinia rot. rsc.org
| Compound Derivative | Target Fungus | Observed Activity/Finding | Reference |
|---|---|---|---|
| Nortopsentin analogues with 1,2,4-triazole | Cercospora arachidicola Hori | Good fungicidal activity, better than some commercial fungicides. | nih.gov |
| Quinazoline thioether-1,2,4-triazolo [4,3-a] pyridine (B92270) derivatives | Gloeosporium fructigenum | Remarkable fungicidal activity at 50 mg/mL, comparable to hymexazol. | nih.gov |
| 1,2,4-Triazole derivatives with amino acid fragments (8d, 8k) | Physalospora piricola | Exceptional antifungal activity with EC50 values of 10.808 µg/mL and 10.126 µg/mL. | mdpi.com |
| 1,2,3-Triazole phenylhydrazone derivative (5p) | Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum | Significant anti-phytopathogenic activity with low EC50 values. | rsc.org |
| 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole | General (KARI inhibitory activity) | Showed excellent KARI inhibitory activity (100% at 100 μg mL-1). | researchgate.net |
The antimicrobial potential of 1,2,4-triazole derivatives extends beyond fungi to include a range of bacteria. nih.govbenthamdirect.comnih.gov This broad-spectrum activity makes them valuable candidates in the search for new antimicrobial agents to combat resistance. nih.gov Many studies focus on synthesizing novel derivatives, often Schiff bases or Mannich bases, and evaluating their activity against various microbial strains. nih.gov
The structural modifications on the 1,2,4-triazole ring play a crucial role in determining the antimicrobial potency. For example, the presence of halogen or nitro groups on aromatic substituents attached to the triazole ring has been shown to significantly enhance antibacterial activity. nih.gov Schiff bases derived from 4-amino-5-mercapto-1,2,4-triazoles have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. benthamdirect.combenthamdirect.com
Research has shown that certain 1,2,4-triazole thioether derivatives exhibit potent activity against plant pathogenic bacteria like Xanthomonas axonopodis pv. citri, in some cases surpassing the efficacy of commercial bactericides. nih.gov Similarly, vinyl-1,2,4-triazole derivatives have demonstrated good antibacterial and antifungal activity, with some compounds showing promise as leads for new antimicrobial agents. nih.gov The mechanism of action is often linked to the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol (B1674476) 14-alpha-demethylase. nih.govacs.org
| Compound Derivative Type | Target Microbe(s) | Key Research Finding | Reference |
|---|---|---|---|
| Schiff bases of 1,2,4-triazole | Staphylococcus aureus | Some compounds exhibited activity equal to the standard drug Ceftriaxone. | |
| Schiff base with nitro substituent | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus | Showed inhibitory activity up to 35-fold higher than ampicillin. | nih.gov |
| Triazolothiadiazine with 4-fluorophenyl ring | Pseudomonas aeruginosa | Displayed moderate antibacterial activity with a MIC of 62.5 μg/ml. | benthamdirect.com |
| 1,2,4-Triazole thioether derivatives (7d, 7g, 7i) | Xanthomonas axonopodis pv. citri (Xac) | Exhibited more potent activity than the commercial agrobactericide Bismerthiazol. | nih.gov |
| Vinyl-1,2,4-triazole derivative (2h) | Xanthomonas campestris (bacterium), Various fungi | Showed the most potent antibacterial and antifungal activity among tested compounds. | nih.gov |
Material Science Applications of 1,2,4-Triazole Scaffolds
The inherent properties of the 1,2,4-triazole ring, such as high nitrogen content, thermal stability, and coordination ability, make it an attractive building block in material science. nih.govnih.gov
The incorporation of 1,2,4-triazole units into polymer backbones can impart desirable properties to the resulting materials. nih.gov These heterocycles can enhance thermal stability, and their ability to be functionalized allows for the creation of polymers with specific applications. ajchem-a.com For example, polymers containing 4-azo-3,5-substituted-1,2,4-triazole have been synthesized and have shown promising results in antibacterial and anticorrosion studies. ajchem-a.com The synthesis often involves treating triazole derivatives with agents like polyacryloyl chloride to form the final polymer. ajchem-a.com Derivatives of 1,2,4-triazole are also used in the development of organic polymers for applications such as light-emitting devices. lifechemicals.com
In the field of supramolecular chemistry, 1,2,4-triazole moieties are utilized for their ability to form well-defined, higher-dimensional structures through noncovalent interactions, such as hydrogen bonding and coordination with metal ions. nih.govacs.org The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while attached functional groups, like amino groups, can serve as hydrogen bond donors. acs.org This directional bonding capability is exploited in crystal engineering to construct complex networks. For instance, 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole has been used to create diverse supramolecular assemblies mediated by inorganic anions, where the geometry of the anion influences the final hydrogen-bonding patterns. acs.org These supramolecular structures are of interest for applications in areas like molecular recognition and the development of functional materials. nih.gov
Catalytic Applications in Organic Synthesis
The 1,2,4-triazole framework is not only a target for synthesis but also plays a role in catalysis. rsc.orgnih.gov Various catalytic methods have been developed for the efficient and regioselective synthesis of 1,2,4-triazole derivatives, often employing transition metals like copper. frontiersin.orgnih.govorganic-chemistry.org These methods offer advantages such as high efficiency, broad substrate scope, and good functional group tolerance. organic-chemistry.org For example, copper-catalyzed reactions can facilitate the sequential formation of N-C and N-N bonds to construct the triazole ring from simple starting materials. frontiersin.org
Furthermore, the 1,2,4-triazole moiety itself can be part of a catalytic system. It can act as a directing group in C-H functionalization reactions, guiding a catalyst to a specific position on a molecule to enable further transformations. organic-chemistry.org Deprotonated 1,2,4-triazole has also been shown to be an effective acyl transfer catalyst. lifechemicals.com The development of amine oxidase-inspired catalysis provides a practical and environmentally benign method for synthesizing 1,2,4-triazoles, using oxygen as the terminal oxidant and producing water and ammonia (B1221849) as the only by-products. rsc.org
1,2,4-Triazole-Based N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) derived from 1,2,4-triazoles, sometimes referred to as triazolin-5-ylidenes, are a significant class of ligands in organometallic chemistry. rsc.org These ligands are known for forming strong bonds with metal centers, creating stable and robust complexes. rsc.org The electronic properties of the NHC ligand can be fine-tuned by altering the substituents on the triazole ring.
For 3-isopropyl-5-methyl-4H- acs.orgacs.orgrsc.orgtriazole, the corresponding NHC would feature an isopropyl group at the C3 position and a methyl group at the C5 position. The C-unsubstituted mesoionic carbene can be generated from the parent triazole. The isopropyl and methyl groups are electron-donating, which would increase the electron density at the carbene carbon, enhancing its σ-donating ability. This strong σ-donation stabilizes the resulting metal complexes. nih.gov
The steric bulk of the isopropyl group, compared to a methyl group, can also play a crucial role in catalysis by influencing the coordination environment around the metal center, which can affect the selectivity of catalytic reactions. nih.gov Research on various 1,2,4-triazole-based NHCs has shown that functional groups can be introduced to create bidentate or polydentate ligands, further modifying the catalytic activity and stability of the metal complexes. acs.orgnih.gov For instance, palladium(II) complexes with amino-group-substituted triazole NHC ligands have demonstrated a bidentate coordination mode, forming chelate complexes with enhanced catalytic performance in Suzuki–Miyaura cross-coupling reactions. acs.org
Transition Metal Complex Catalysis
Transition metal complexes featuring 1,2,4-triazole-based NHC ligands are effective catalysts for a variety of organic transformations. nih.gov The strong metal-ligand bond contributes to the high stability of these catalysts, even at elevated temperatures. nih.gov
Palladium-NHC complexes derived from 1,2,4-triazoles have shown significant promise in cross-coupling reactions. acs.orgnih.gov For example, palladium(II) complexes bearing substituted 1,2,4-triazole NHC ligands have been successfully used as catalysts in the Suzuki-Miyaura cross-coupling reaction. acs.orgresearchgate.net The specific nature of the substituents on the triazole ring influences the catalytic activity, with some complexes showing very high performance under relatively mild conditions. acs.org In some cases, intramolecularly coordinated monocarbene complexes have been found to be highly active, while the corresponding biscarbene complexes were inactive. acs.org
Rhodium and Iridium complexes with chiral 1,2,4-triazole-based biscarbene ligands have been synthesized and applied in asymmetric hydrogenation reactions, demonstrating the potential of this class of ligands in enantioselective catalysis. rsc.orgrsc.org
| Catalyst Type | Reaction | Key Finding | Reference |
| Palladium(II)-NHC | Suzuki-Miyaura Coupling | Intramolecularly coordinated monocarbene complexes showed very promising performance. | acs.org |
| Rhodium(I)-biscarbene | Asymmetric Hydrogenation | Achieved moderate to good enantioselectivities (up to 61% ee). | rsc.org |
| Gold(I)-NHC | Ligand Disproportionation | Weakly donating 1,2,4-triazole NHCs showed no ligand redistribution with various coligands. | rsc.org |
Coordination Chemistry and Ligand Design
The coordination chemistry of 1,2,4-triazoles is rich and varied due to the presence of multiple nitrogen donor atoms. rsc.org These ligands can coordinate to metal centers in several modes, including monodentate, bidentate, and bridging fashions, leading to the formation of discrete polynuclear complexes, 1D/2D polymers, or 3D metal-organic frameworks (MOFs). mdpi.com
The specific coordination mode is influenced by factors such as the substituents on the triazole ring, the nature of the metal ion, the counter-anions, and the synthesis conditions. rsc.org For 3-isopropyl-5-methyl-4H- acs.orgacs.orgrsc.orgtriazole, the nitrogen atoms at the 1, 2, and 4 positions are potential coordination sites. The presence of the isopropyl and methyl groups can influence the steric environment around these donor atoms, potentially favoring certain coordination geometries.
Studies on early transition metals have shown that 1,2,4-triazolato ligands can exhibit both η¹- and η²-coordination modes. acs.org Molecular orbital calculations suggest that the η²-coordination is generally more stable. acs.org In many complexes, 1,2,4-triazole derivatives act as bridging ligands, connecting two or more metal centers through their N1 and N2 atoms. mdpi.com This bridging capability is fundamental to the construction of polynuclear complexes with interesting magnetic properties. mdpi.com
Metal Complexes of 3-Isopropyl-5-methyl-4H-acs.orgacs.orgrsc.orgtriazole Derivatives
While specific studies on metal complexes of the parent 3-isopropyl-5-methyl-4H- acs.orgacs.orgrsc.orgtriazole are not extensively documented in the reviewed literature, derivatives of this compound have been utilized in coordination chemistry. For example, the derivative (1R,3S,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane is a known compound, highlighting the integration of the core triazole structure into more complex molecular architectures.
The broader family of 3,5-disubstituted 1,2,4-triazoles readily forms complexes with a range of transition metals, including Ni(II), Cu(II), Zn(II), and Cd(II). nih.govresearchgate.netresearchgate.net These complexes often exhibit tetrahedral or octahedral geometries, with the triazole ligand acting in a bidentate or bridging fashion. nih.govresearchgate.net For instance, Schiff bases derived from 4-amino-3-methyl-5-mercapto-1,2,4-triazole have been used to synthesize complexes with Ni(II), Cu(II), and Ag(I). researchgate.net Similarly, complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol with various transition metals have been prepared and characterized. nih.govresearchgate.net
| Derivative Compound | Metal Ion(s) | Coordination Mode | Geometry | Reference |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate (S and amine N) | Tetrahedral (Square planar for Cu(II)) | nih.gov |
| Schiff base of 4-amino-3-methyl-5-mercapto triazole | Ni(II), Cu(II), Ag(I) | Not specified | Not specified | researchgate.net |
| 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Co(II), Ni(II), Cu(II) | Bidentate | Octahedral | researchgate.net |
Enantioselective Catalysis with 1,2,4-Triazole-Derived Ligands
The development of chiral ligands for enantioselective catalysis is a major focus of modern synthetic chemistry. mdpi.com 1,2,4-Triazoles serve as a versatile scaffold for the design of such ligands. Chirality can be introduced by attaching chiral substituents to the triazole ring or by creating a chiral backbone that incorporates the triazole unit.
A notable example is the synthesis of chiral bis-1,2,4-triazolium salts derived from chiral diamines, which are precursors to chiral bis-NHC ligands. rsc.orgrsc.org Rhodium(I) complexes of these ligands have been successfully applied as catalysts in the asymmetric hydrogenation of prochiral olefins, achieving moderate to good enantioselectivities. rsc.orgrsc.org For instance, the hydrogenation of dimethylitaconate and methyl-2-acetamidoacrylate using a rhodium(I) complex with a chiral bis-1,2,4-triazole-based NHC ligand yielded enantiomeric excesses (ee) of up to 61%. rsc.org
Another approach involves the use of chiral phosphoric acid catalysts for the atroposelective synthesis of N-aryl 1,2,4-triazoles, producing triazoles with high enantiomeric ratios. nih.gov These chiral triazoles themselves can then serve as ligands in further catalytic applications. The ability to fine-tune the steric and electronic properties of the triazole ligand by modifying its substituents is key to optimizing enantioselectivity in these catalytic systems. nih.gov While no specific examples utilizing 3-isopropyl-5-methyl-4H- acs.orgacs.orgrsc.orgtriazole in enantioselective catalysis were found, the principles established with other substituted triazoles provide a clear blueprint for its potential application in this field.
| Catalyst/Ligand System | Reaction | Enantioselectivity (ee) | Reference |
| Chiral Rhodium(I) bis-1,2,4-triazole NHC complex | Hydrogenation of dimethylitaconate | Up to 61% | rsc.org |
| Chiral Rhodium(I) bis-1,2,4-triazole NHC complex | Hydrogenation of methyl-2-acetamidoacrylate | Moderate | rsc.org |
| Chiral Phosphoric Acid (CPA) | Atroposelective synthesis of N-aryl 1,2,4-triazoles | Up to 91:9 er (before recrystallization) | nih.gov |
Future Perspectives and Research Directions for 3 Isopropyl 5 Methyl 4h 1 2 3 Triazole
Development of Novel Synthetic Methodologies
While classical methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, are well-established, future research on 3-Isopropyl-5-methyl-4H- nih.govchemmethod.comresearchgate.nettriazole will likely focus on developing more efficient, scalable, and versatile synthetic protocols. youtube.com Modern synthetic strategies that have proven effective for other triazole derivatives could be adapted.
Key future directions may include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for various heterocyclic compounds, including 1,2,4-triazoles. researchgate.netnih.gov Applying microwave irradiation to the synthesis of 3-Isopropyl-5-methyl-4H- nih.govchemmethod.comresearchgate.nettriazole from precursors like isobutyric acid hydrazide and N-cyanoacetamide could offer a more energy-efficient route.
Flow Chemistry: Continuous-flow synthesis offers advantages in safety, scalability, and process control. Developing a flow-based synthesis would enable safer handling of potentially hazardous intermediates and facilitate large-scale production for future applications.
One-Pot, Multi-Component Reactions (MCRs): Designing an MCR that combines starting materials in a single step to form the target triazole would enhance atom economy and reduce waste, aligning with the principles of green chemistry. isres.org For instance, a one-pot reaction involving a nitrile, a hydrazine (B178648), and an amine source under catalytic conditions is a promising avenue. frontiersin.org
| Synthetic Methodology | Potential Advantages for 3-Isopropyl-5-methyl-4H- nih.govchemmethod.comresearchgate.nettriazole |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. researchgate.netnih.gov |
| Continuous-Flow Chemistry | Enhanced safety, scalability, precise process control. |
| Multi-Component Reactions | Increased atom economy, reduced waste, simplified procedures. isres.org |
| Metal-Free Catalysis | Avoidance of toxic metal catalysts, lower costs, greener process. nih.govfrontiersin.org |
Exploration of Advanced Functionalization Strategies
The core structure of 3-Isopropyl-5-methyl-4H- nih.govchemmethod.comresearchgate.nettriazole, with its isopropyl and methyl groups, offers a basic scaffold that can be extensively modified to create a library of novel derivatives. Future research will be directed towards selective functionalization of the triazole ring to modulate its physicochemical and biological properties.
Promising strategies include:
C-H Bond Functionalization: Direct C–H activation is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.netyoutube.com Research could explore transition-metal-catalyzed C-H arylation, alkylation, or amination at the C5-methyl group or even directly on the aromatic ring, if applicable, to generate complex derivatives. frontiersin.org
N-Substitution: The nitrogen atoms in the 1,2,4-triazole (B32235) ring are key sites for functionalization. Future work could investigate the regioselective alkylation, arylation, or acylation at the N1, N2, or N4 positions to create a diverse range of substituted triazoles with potentially different biological activities and material properties. researchgate.net
Click Chemistry: If the core structure can be modified to include an azide (B81097) or alkyne handle, it could serve as a building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govchemijournal.com This would allow for the straightforward ligation of the 3-isopropyl-5-methyl-1,2,4-triazole moiety to other complex molecules, such as biomolecules or polymers.
In-depth Mechanistic Understanding of Reactivity
A fundamental understanding of the reactivity and reaction mechanisms of 3-Isopropyl-5-methyl-4H- nih.govchemmethod.comresearchgate.nettriazole is crucial for optimizing existing transformations and discovering new ones. Future research should prioritize detailed mechanistic studies.
Areas of focus could include:
Tautomerism Studies: Like other 1,2,4-triazoles, this compound can exist in different tautomeric forms (1H, 2H, and 4H). chemmethod.com Investigating the relative stability of these tautomers under various conditions is essential, as tautomerism can significantly influence reactivity and biological interactions. researchgate.net Spectroscopic and computational methods could be employed to elucidate the predominant tautomeric form.
Reaction Pathway Analysis: For newly developed synthetic and functionalization reactions, detailed mechanistic investigations using techniques like kinetic studies, isotope labeling, and computational modeling will be invaluable. Understanding whether a reaction proceeds through, for example, a concerted metalation-deprotonation pathway in C-H activation or follows a specific cyclization mechanism can lead to improved reaction control and selectivity. nih.gov
Expanding Applications in Diverse Chemical Fields
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemicals, known for a wide spectrum of biological activities. nih.govnih.gov A major future direction for 3-Isopropyl-5-methyl-4H- nih.govchemmethod.comresearchgate.nettriazole is the systematic exploration of its potential applications.
| Potential Application Field | Rationale Based on 1,2,4-Triazole Chemistry |
| Medicinal Chemistry | Derivatives of 1,2,4-triazole exhibit antifungal, antibacterial, antiviral, anticancer, and anticonvulsant properties. chemmethod.comnih.govmdpi.com |
| Agrochemicals | Many commercial fungicides and plant growth regulators contain the 1,2,4-triazole core. mdpi.com |
| Materials Science | The triazole ring can act as a ligand for metal-organic frameworks (MOFs), a corrosion inhibitor, or a component in polymers. chemijournal.comnih.gov |
Future research should involve screening 3-Isopropyl-5-methyl-4H- nih.govchemmethod.comresearchgate.nettriazole and its newly synthesized derivatives for various biological activities. Initial efforts could focus on antimicrobial and anticancer assays, given the prevalence of these activities in analogous compounds. nih.govnih.gov Furthermore, its potential as a corrosion inhibitor or as a building block for functional polymers could be investigated.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. Future studies on 3-Isopropyl-5-methyl-4H- nih.govchemmethod.comresearchgate.nettriazole will greatly benefit from this integrated approach.
Key areas for integration are:
Predictive Modeling: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, spectroscopic properties (NMR, IR), and the relative energies of tautomers and reaction intermediates. researchgate.netdnu.dp.ua This can guide synthetic efforts and aid in the interpretation of experimental data. nih.gov
Molecular Docking: For medicinal chemistry applications, molecular docking studies can predict the binding modes and affinities of 3-Isopropyl-5-methyl-4H- nih.govchemmethod.comresearchgate.nettriazole derivatives with biological targets like enzymes or receptors. mdpi.comacs.org This allows for the rational design of more potent and selective compounds before committing to synthesis. nih.gov
Structure-Activity Relationship (SAR) Studies: By combining the experimental biological data of a library of derivatives with computational descriptors, quantitative structure-activity relationship (QSAR) models can be developed to guide the design of next-generation compounds with improved activity.
Sustainable Synthesis and Green Chemistry for 3-Isopropyl-5-methyl-4H-nih.govchemmethod.comresearchgate.nettriazole
Adherence to the principles of green chemistry is becoming increasingly important in chemical synthesis. rsc.org Future research on 3-Isopropyl-5-methyl-4H- nih.govchemmethod.comresearchgate.nettriazole should aim to develop environmentally benign synthetic methodologies.
Future green approaches could involve:
Use of Eco-Friendly Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or glycerol. nih.gov
Catalyst Development: Focusing on the use of non-toxic, earth-abundant metal catalysts (e.g., iron) or developing metal-free catalytic systems to reduce environmental impact. nih.gov
Energy Efficiency: Employing methods like ultrasound-assisted synthesis or mechanochemistry, which can often proceed under milder conditions and reduce energy consumption compared to conventional heating. nih.govresearchgate.net These approaches can lead to higher yields and shorter reaction times, making the synthesis more sustainable. researchgate.net
Q & A
Q. What are the optimized synthetic routes for 3-isopropyl-5-methyl-4H-[1,2,4]triazole, and how can reaction conditions be systematically validated?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. A validated approach includes:
- Step 1 : Reacting isopropyl hydrazine with methyl-substituted nitriles in ethanol under reflux (70–80°C) to form intermediates.
- Step 2 : Cyclization using phosphorus oxychloride (POCl₃) as a catalyst at controlled temperatures (0–5°C) to prevent side reactions .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields using factorial design (e.g., varying solvent polarity, temperature, and catalyst ratios) .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for triazole ring protons (δ 7.8–8.2 ppm) and isopropyl/methyl groups (δ 1.2–1.5 ppm). Compare with computed DFT spectra for validation .
- IR Spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1500–1650 cm⁻¹) .
- HPLC-MS : Confirm purity (>95%) and molecular ion ([M+H]⁺) using electrospray ionization .
Q. What preliminary biological screening strategies are recommended for assessing the pharmacological potential of this compound?
- Methodological Answer :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) and antifungal assays (e.g., C. albicans).
- Enzyme inhibition : Use fluorometric assays to evaluate inhibition of acetylcholinesterase or cytochrome P450 enzymes .
- Dose-response curves : Establish IC₅₀ values using non-linear regression models .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity, and what synthetic challenges arise?
- Methodological Answer :
- Hybridization : Introduce pyrazole or thiazole moieties via nucleophilic substitution (e.g., using benzyl chlorides or thiols) to improve binding affinity .
- Challenges : Steric hindrance from isopropyl groups may reduce reactivity; mitigate via microwave-assisted synthesis (e.g., 100 W, 10 min) to accelerate kinetics .
- Characterization : Use X-ray crystallography to resolve steric effects on crystal packing .
Q. How should researchers navigate contradictory data in pharmacological studies of triazole derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from PubMed/Scopus using keywords (e.g., "triazole bioactivity," "antifungal resistance") to identify trends .
- Reproducibility : Standardize assay protocols (e.g., CLSI guidelines) and validate with positive controls (e.g., fluconazole for antifungal studies) .
- Mechanistic studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., 14-α-demethylase) and reconcile discrepancies .
Q. What computational methods are effective in predicting the physicochemical properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps and electrostatic potential maps for reactivity insights .
- MD Simulations : Model solvation effects in water/ethanol mixtures using GROMACS to predict solubility and aggregation behavior .
- QSAR Models : Train models with descriptors (logP, polar surface area) to correlate structure with bioactivity .
Q. What strategies address low yields in multi-step syntheses of triazole derivatives with complex substituents?
- Methodological Answer :
- Intermediate purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each step to remove byproducts .
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂, FeCl₃) to enhance cyclization efficiency .
- Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer in industrial settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
